Fa-Gly-Oh

Descripción general

Descripción

Fa-Gly-Oh is a peptide that has gained increasing attention in recent years due to its potential therapeutic applications. This peptide is a synthetic analog of the natural peptide, FGL, which is found in the central nervous system. This compound has shown promising results in various scientific studies, and its synthesis method has been optimized to produce high yields.

Aplicaciones Científicas De Investigación

Aplicaciones Biomédicas

Fa-Gly-Oh: ha demostrado un potencial en el desarrollo de hidrogeles basados en péptidos (PHG), que son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas . Estos hidrogeles se pueden utilizar para sistemas de liberación de fármacos y herramientas de diagnóstico para imágenes, ofreciendo un entorno fisiológicamente relevante para experimentos in vitro.

Ingeniería Tisular

En la ingeniería de tejidos, los derivados de This compound se utilizan para crear hidrogeles autoportantes que pueden actuar como andamios para aplicaciones de bioimpresión . Estos hidrogeles apoyan la adhesión, supervivencia y duplicación de las células, lo que los convierte en materiales potenciales para la regeneración y reparación de tejidos.

Administración de Fármacos

This compound: es instrumental en el diseño de materiales nanoarquitectónicos para la administración dirigida de fármacos. Es particularmente eficaz en aplicaciones cardiovasculares, anticancerígenas, antimicrobianas, antiinflamatorias y antidiabéticas, donde la liberación controlada y la alta bioactividad son cruciales .

Imágenes de Diagnóstico

En el ámbito de las imágenes de diagnóstico, se están explorando nanoestructuras de carbono fluorescentes basadas en This compound para la imagenología dirigida de células cancerosas. Estas estructuras permiten la diferenciación entre células normales y cancerosas, lo que es vital para el diagnóstico y tratamiento tempranos .

Biotecnología

Las aplicaciones biotecnológicas de This compound incluyen su papel en la producción de proteasas adaptadas al frío de psicrófilos y psicrótrofos. Estas enzimas tienen un potencial industrial significativo debido a su alta capacidad catalítica a bajas temperaturas y estabilidad en condiciones alcalinas .

Electrocatálisis

This compound: desempeña un papel en la electrocatálisis, particularmente en el contexto de solventes eutécticos profundos. Contribuye a la síntesis de productos de alto valor con una huella ambiental mínima, lo que se alinea con las soluciones energéticas sostenibles .

Refinería de Biomasa

En las refinerías de biomasa, This compound participa en la conversión electrocatalítica del glicerol derivado de la biomasa para formar ácido fórmico, un portador de hidrógeno verde. Este proceso es parte de una electrorefinería sostenible que enfatiza el uso de recursos renovables .

Aplicaciones Adicionales

La investigación adicional está explorando el uso de This compound en otros campos como la nanotecnología, donde puede contribuir al desarrollo de nanoenzimas con actividades miméticas de enzimas para diversas aplicaciones biomédicas .

Mecanismo De Acción

Target of Action

“Fa-Gly-Oh” is a complex compound that involves the interaction of fluorenylmethyloxycarbonyl (Fmoc) and glycine . The primary target of “this compound” is the amine group, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction plays a crucial role in the formation of a protecting group for amines, which is a fundamental step in peptide synthesis .

Mode of Action

The interaction of “this compound” with its targets involves the formation of a base-labile protecting group used in organic synthesis . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by “this compound” primarily involve the synthesis of very long-chain fatty acids (VLCFAs) . The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis . This process affects various physiological, behavioral, and ecological processes within the organism .

Pharmacokinetics

The pharmacokinetics of “this compound”, like any other compound, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . These processes determine the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action . The ADME properties of “this compound” would have a major impact on its bioavailability .

Result of Action

The molecular and cellular effects of “this compound” action are primarily seen in its role as a protecting group for amines in peptide synthesis . It also has a significant impact on the synthesis of VLCFAs . Moreover, it has been suggested that “this compound” could have neuroprotective effects against oxidative stress-mediated neurodegeneration .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound’s volatility with medium vapor pressure values is significantly influenced by environmental and application factors . Additionally, the soil characteristics such as the water content and composition of different soils can affect the environmental fate and bioavailability of "this compound" .

Safety and Hazards

Propiedades

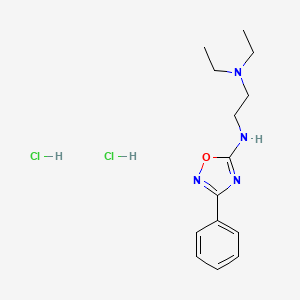

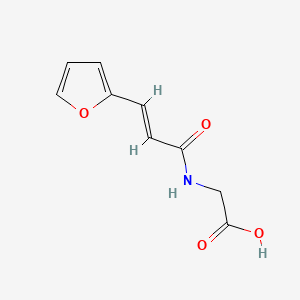

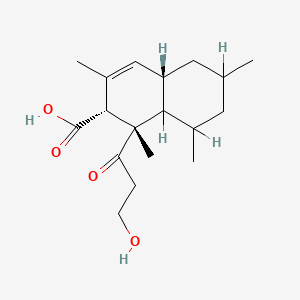

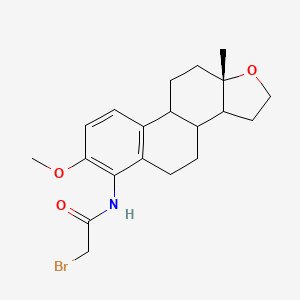

IUPAC Name |

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(10-6-9(12)13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVSWKBQMAOKAX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29243-71-8 | |

| Record name | 3-(2-Furylacryloyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029243718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,13,26-Trihydroxy-1-methoxy-5,9,24-trimethyl-10-(6-oxopyran-3-yl)-2,15,21,23-tetraoxaheptacyclo[20.3.1.03,20.05,18.06,14.09,13.014,16]hexacosan-8-one](/img/structure/B1214348.png)

![4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-[6-[4-[[9-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1214352.png)